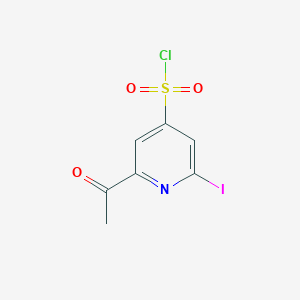
6-Iodo-4-methoxypicolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodo-4-methoxypicolinaldehyde is an organic compound with the molecular formula C7H6INO2 It is a derivative of picolinaldehyde, where the hydrogen atoms at positions 6 and 4 of the pyridine ring are substituted by iodine and methoxy groups, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-4-methoxypicolinaldehyde typically involves the iodination of 4-methoxypicolinaldehyde. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in an organic solvent such as acetonitrile, often at room temperature. The process involves the electrophilic substitution of the hydrogen atom at the 6-position of the pyridine ring by an iodine atom .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Iodo-4-methoxypicolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Boronic acids, palladium catalysts
Major Products Formed
Oxidation: 6-Iodo-4-methoxypicolinic acid
Reduction: 6-Iodo-4-methoxypicolinalcohol
Substitution: Various substituted picolinaldehyde derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
6-Iodo-4-methoxypicolinaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Medicinal Chemistry: The compound is used in the synthesis of potential pharmaceutical agents, including those with antimicrobial and anticancer properties.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 6-Iodo-4-methoxypicolinaldehyde largely depends on its application. In medicinal chemistry, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The specific molecular targets and pathways involved would vary based on the particular enzyme or biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Iodo-2-methoxypicolinaldehyde
- 6-Iodo-3-methoxypicolinaldehyde
- 6-Iodo-5-methoxypicolinaldehyde
Comparison
6-Iodo-4-methoxypicolinaldehyde is unique due to the specific positioning of the iodine and methoxy groups on the pyridine ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo. For example, the presence of the methoxy group at the 4-position can affect the electron density of the ring, thereby influencing the compound’s behavior in electrophilic and nucleophilic substitution reactions .
Eigenschaften
Molekularformel |
C7H6INO2 |
|---|---|
Molekulargewicht |
263.03 g/mol |
IUPAC-Name |
6-iodo-4-methoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6INO2/c1-11-6-2-5(4-10)9-7(8)3-6/h2-4H,1H3 |
InChI-Schlüssel |
DFOMPEMNCGWMPO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC(=C1)I)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole](/img/structure/B14847644.png)








